Tert-butyl propionylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl propionylcarbamate is an organic compound with the molecular formula C8H15NO3 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a propionyl group attached to the carbamate moiety
Mechanism of Action
Target of Action
Related compounds such as tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate have been found to target methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a potential target for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme, potentially inhibiting its function and leading to changes in protein synthesis and regulation .
Biochemical Pathways
Given its potential target, it may affect pathways related to protein synthesis and regulation . The tert-butyl group is known to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways .
Result of Action
Based on its potential target, it may lead to changes in protein synthesis and regulation .
Biochemical Analysis
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tert-butyl Propionylcarbamate involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl propionylcarbamate can be synthesized through the reaction of tert-butyl carbamate with propionyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-butyl carbamate+propionyl chloride→tert-butyl propionylcarbamate+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced production costs. The use of flow microreactors allows for efficient mixing and heat transfer, making the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl propionylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form propionic acid and tert-butyl carbamate.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form corresponding carbamates with higher oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Hydrogen peroxide, other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Propionic acid, tert-butyl carbamate.
Oxidation: Oxidized carbamate derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Tert-butyl propionylcarbamate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring carbamate protection.
Material Science: It is used in the development of polymers and other materials with specific properties.
Biological Studies: It is employed in studies investigating the biological activity of carbamate derivatives and their potential therapeutic applications.
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
Propionyl carbamate: Lacks the tert-butyl group but shares the propionyl moiety.
N-propionylcarbamic acid tert-butyl ester: Another name for tert-butyl propionylcarbamate.
Uniqueness: this compound is unique due to the presence of both the tert-butyl and propionyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl N-propanoylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGHOITZVRRVCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265776 |
Source
|
Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120157-99-5 |
Source
|
Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120157-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.